molecular formula C19H12F3N3O4S B11472717 3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B11472717
M. Wt: 435.4 g/mol
InChI Key: PVPYIYZFJCMSMA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the methoxyphenyl group and the trifluoromethoxy benzothiazole moiety. These components are then coupled through various organic reactions, including nucleophilic substitution and cyclization reactions, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound’s structure.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybiphenyl: A compound with a similar methoxyphenyl group but lacking the trifluoromethoxy benzothiazole and oxazole carboxamide moieties.

    2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: A compound with multiple methoxyphenyl groups and a pyrylium core, used in photocatalysis.

Uniqueness

3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H12F3N3O4S

Molecular Weight

435.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H12F3N3O4S/c1-27-11-4-2-10(3-5-11)14-9-15(29-25-14)17(26)24-18-23-13-7-6-12(8-16(13)30-18)28-19(20,21)22/h2-9H,1H3,(H,23,24,26)

InChI Key

PVPYIYZFJCMSMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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